Vancomycin methyl ester

Description

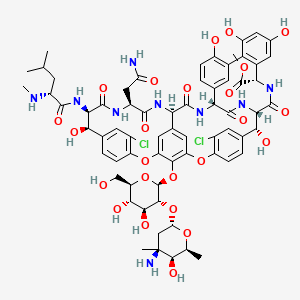

Structure

2D Structure

Properties

CAS No. |

250273-66-6 |

|---|---|

Molecular Formula |

C67H77Cl2N9O24 |

Molecular Weight |

1463.3 g/mol |

IUPAC Name |

methyl (1S,2R,18R,19R,22S,25R,28R,40S)-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylate |

InChI |

InChI=1S/C67H77Cl2N9O24/c1-24(2)13-35(72-5)59(89)77-50-52(84)27-8-11-39(33(68)15-27)98-41-17-29-18-42(56(41)102-66-57(55(87)54(86)43(23-79)100-66)101-45-22-67(4,71)58(88)25(3)97-45)99-40-12-9-28(16-34(40)69)53(85)51-64(94)76-49(65(95)96-6)32-19-30(80)20-38(82)46(32)31-14-26(7-10-37(31)81)47(61(91)78-51)75-62(92)48(29)74-60(90)36(21-44(70)83)73-63(50)93/h7-12,14-20,24-25,35-36,43,45,47-55,57-58,66,72,79-82,84-88H,13,21-23,71H2,1-6H3,(H2,70,83)(H,73,93)(H,74,90)(H,75,92)(H,76,94)(H,77,89)(H,78,91)/t25-,35+,36-,43+,45-,47+,48+,49-,50+,51-,52+,53+,54+,55-,57+,58+,66-,67-/m0/s1 |

InChI Key |

DEHRLQFJHJGOCL-MOCCSWDBSA-N |

SMILES |

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)OC)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O |

Isomeric SMILES |

C[C@H]1[C@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)[C@H](NC(=O)[C@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)OC)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)CO)O)O)(C)N)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)OC)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O |

Origin of Product |

United States |

Synthetic Strategies and Chemical Modification Methodologies for Vancomycin Methyl Ester

Esterification Methods for Carboxyl Group Derivatization

The single carboxyl group of vancomycin (B549263) presents a prime target for esterification, a modification known to influence the molecule's polarity and cell penetration capabilities. The formation of vancomycin methyl ester is typically achieved through reaction with methanol (B129727) under acidic conditions or by using methylating agents such as methyl iodide.

One common approach involves the use of a Boc-protected vancomycin intermediate, which is then subjected to esterification. For instance, treatment of Boc-protected vancomycin with benzyl (B1604629) bromide (BnBr) in the presence of a mild base like sodium bicarbonate (NaHCO3) in dimethylformamide (DMF) can selectively yield the corresponding benzyl ester. The use of a weaker base is crucial to prevent competitive alkylation of the phenolic hydroxyl groups. Subsequent hydrogenolysis of the benzyl ester can then afford the free carboxylic acid if needed, or other ester analogues can be synthesized through transesterification.

A direct method for the preparation of this compound involves the reaction of vancomycin with reagents like N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) as a coupling agent. Another effective strategy employs the use of N-hydroxysuccinimide (NHS) and N,N′-diisopropylcarbodiimide (DIC) to form an activated ester, which subsequently reacts with methanol to yield the desired methyl ester. This latter method is often preferred due to cleaner reaction profiles and easier purification of the final product. nih.gov

| Reagent/Method | Base/Solvent | Yield (%) | Reference |

| Methyl Iodide / KHCO3 | DMF | 99 | wikipedia.org |

| Benzyl Bromide / NaHCO3 | DMF | 47 | sensus.orgresearchgate.net |

| HBTU | - | Variable | nih.gov |

| NHS / DIC then Methanol | - | High | nih.gov |

Selective Functionalization of Phenolic Hydroxyl Groups in Vancomycin Aglycon Derivatives

The vancomycin aglycon, the core peptide structure lacking the carbohydrate moieties, possesses four phenolic hydroxyl groups that offer further opportunities for chemical modification. The synthesis of methyl ether derivatives of vancomycin aglycon methyl ester has been shown to produce compounds with significant antimicrobial activity. nih.gov

Site-Specific Alkylation and Methylation Techniques

Selective alkylation and methylation of the phenolic hydroxyl groups require careful control of reaction conditions to achieve site-specificity. The reactivity of the four phenols differs, allowing for a stepwise derivatization. This has been demonstrated through the use of protecting groups and stoichiometric control of the alkylating agent. For example, after Boc-protection of the amine and esterification of the carboxyl group, the phenolic hydroxyls can be selectively alkylated.

Regioselective Synthesis of Mono-, Bis-, and Tris-Methyl Ethers

The regioselective synthesis of partially methylated vancomycin aglycon derivatives has been systematically explored. By controlling the stoichiometry of the methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate (K2CO3) in DMF, it is possible to isolate mono-, bis-, and tris-methyl ethers. For instance, mono-methylation of the D-ring phenol (B47542) can be achieved using one equivalent of methyl iodide. sensus.orgresearchgate.net Subsequent methylation of the remaining phenols can be performed to yield more highly substituted derivatives.

Relative Reactivity Profiles of Aryl Rings in Vancomycin Aglycon

Studies on the stepwise alkylation of the four phenolic hydroxyl groups in the vancomycin aglycon have elucidated their relative reactivity. This has provided a foundational understanding for the site-directed modification of the vancomycin core. sensus.orgresearchgate.net The differential reactivity is influenced by the electronic environment and steric accessibility of each phenol. Deliberate, stepwise alkylation experiments have established a rank-order of reactivity, which is crucial for the rational design and synthesis of specific analogues. sensus.org

| Phenolic Position | Alkylating Agent | Base | Outcome |

| D-ring | 1 equiv. Methyl Iodide | K2CO3 | Mono-methyl ether |

| A, B, D-rings | 40 equiv. Methyl Iodide | K2CO3 | Tris-methyl ether (from a mono-benzyl ether precursor) |

Advanced Synthetic Routes for this compound Analogues

The creation of this compound analogues often involves modifications to the constituent amino acids of the heptapeptide (B1575542) backbone. These advanced synthetic routes allow for the introduction of non-natural amino acids to probe structure-activity relationships and overcome antibiotic resistance.

Chiral Pool Approaches to Constituent Amino Acid Subunits

The heptapeptide core of vancomycin is composed of several non-proteinogenic amino acids, including (S)-3,5-dihydroxyphenylglycine (Dpg), (R)-p-hydroxyphenylglycine (Hpg), and β-hydroxytyrosine. The total synthesis of vancomycin and its analogues relies on the efficient preparation of these chiral building blocks. Chiral pool synthesis, which utilizes readily available chiral molecules as starting materials, is a key strategy.

For instance, the synthesis of the D ring amino acid subunit has been achieved via a chiral pool route starting from an inexpensive starting material in a shorter and more scalable process with improved yield. bohrium.com The biosynthesis of L-p-hydroxyphenylglycine has been shown to proceed from the common metabolite prephenate through a four-enzyme pathway. nih.gov Similarly, the biosynthesis of (S)-3,5-dihydroxyphenylglycine involves a polyketide synthase. nih.gov Asymmetric synthesis methodologies are also employed to generate these unnatural amino acids with high enantiomeric purity, which are then incorporated into the peptide backbone during solid-phase or solution-phase synthesis.

| Amino Acid Subunit | Synthetic Approach | Precursor |

| D-ring subunit | Chiral Pool Synthesis | Inexpensive chiral starting material |

| L-p-hydroxyphenylglycine | Biosynthesis/Chemical Synthesis | Prephenate |

| (S)-3,5-dihydroxyphenylglycine | Biosynthesis/Chemical Synthesis | Malonyl-CoA |

Macrocyclization Strategies for Polycyclic Core Formation

The synthesis of the complex polycyclic core of vancomycin is a significant challenge, involving the formation of multiple macrocycles with precise stereochemistry. The strategies employed are critical for establishing the heptapeptide backbone and its characteristic atropisomeric biaryl and diaryl ether linkages.

A key approach involves a specific sequence of ring closures. Efficient syntheses often maintain strategies such as macrolactamization for the closure of the 12-membered biaryl AB ring system. nih.gov This is complemented by two aromatic nucleophilic substitution (SNAr) reactions to form the 16-membered diaryl ethers of the CD and DE ring systems. nih.gov The order of these cyclizations is crucial; modern syntheses may establish the AB biaryl stereochemistry first. nih.gov

The presence of one macrocycle can influence the formation of subsequent rings. For instance, the AB macrocycle can act as an element of preorganization for the CD ring closure. nih.gov Studies have shown that the macrocyclization of a linear precursor to form the ABCD ring system can proceed with high yield and excellent diastereoselectivity at room temperature. nih.gov This highlights the sophisticated control achieved in constructing the vancomycin aglycon, the core structure onto which the methyl ester group is typically installed on the C-terminus. The formation of biaryl ethers through SNAr reactions, either in solution or on a solid resin, is a recognized method for creating the macrocyclic structures found in glycopeptide antibiotics like vancomycin. researchgate.net

| Macrocyclization Step | Reaction Type | Ring System Formed | Key Features |

| First Macrocyclization | Macrolactamization | 12-membered AB biaryl ring | Establishes a key atropisomeric axis. nih.gov |

| Second Macrocyclization | Aromatic Nucleophilic Substitution (SNAr) | 16-membered CD diaryl ether | The presence of the AB ring can improve diastereoselectivity. nih.gov |

| Third Macrocyclization | Aromatic Nucleophilic Substitution (SNAr) | 16-membered DE diaryl ether | Completes the polycyclic core of the aglycon. nih.gov |

Catalytic Site-Selective Derivatization (e.g., Lipidation, Thiocarbonylation, Deoxygenation)

Modification of the vancomycin scaffold is essential for developing analogues with improved properties. Catalytic site-selective derivatization allows for the precise modification of specific functional groups, particularly the numerous hydroxyl groups present on the molecule. This is often performed on a protected vancomycin derivative, which can subsequently be converted to the methyl ester.

Lipidation: Catalytic, site-selective lipidation involves the acylation of specific hydroxyl groups with long-chain fatty acids. nih.gov This modification can tune the bioactivity of the antibiotic. nih.gov Researchers have identified unique peptide catalysts that exhibit high selectivity for the lipidation of the aliphatic hydroxyls on a protected vancomycin scaffold, leading to new derivatives. nih.gov The incorporation of these lipid chains can significantly improve the bioactivity against vancomycin-resistant enterococci (VRE). nih.gov A structure-activity relationship (SAR) study investigating the effect of lipid chain length at a newly accessible derivatization site, the G4-OH group, has been performed. nih.gov The results indicate that analogues with a lipid chain smaller than an octanoyl moiety exhibit reduced bioactivity against VRE strains, suggesting a correlation between the length of the lipid chain and potency. nih.gov

Thiocarbonylation and Deoxygenation: Site-selective deoxygenation of vancomycin, which can reveal the structural importance of specific hydroxyl groups, is typically preceded by a thiocarbonylation step. nih.govnih.gov Peptide-based catalysts have been successfully employed for the site-selective thiocarbonylation of a protected form of vancomycin. nih.govnih.gov These catalysts can either enhance or alter the inherent reactivity of the different hydroxyl groups. nih.govnih.gov

For example, studies on a protected vancomycin derivative with six available hydroxyl groups showed that different peptide catalysts could direct the thiocarbonylation to specific sites. nih.gov This catalyst-controlled selectivity allows for the preparation of specific deoxy-vancomycin analogues following deoxygenation, often using the Barton-McCombie method. nih.gov The strategic removal of hydroxyl groups can have surprising conformational consequences and impact the biological activity of the resulting analogue. nih.govnih.govacs.org

| Catalyst | Target Site(s) for Thiocarbonylation | Product Ratio (Site 1: Site 2) | Reference |

| N-methylimidazole (NMI) | Z6-OH vs. G6-OH | 1:5 | researchgate.net |

| Peptide Catalyst 9 | Z6-OH vs. G6-OH | 1:11 | nih.gov |

| Peptide Catalyst 10 | Z6-OH vs. G6-OH | 1:19 | nih.gov |

| Peptide Catalyst 14 | G6-OH vs. Z6-OH | 4:1 | nih.gov |

This table presents selected data on the catalyst-dependent thiocarbonylation of a protected vancomycin derivative (compound 2 in the cited literature), highlighting the ability of different peptide catalysts to alter site selectivity.

Applications of Solid-Phase Peptide Synthesis (SPPS) in Derivative Generation

Solid-phase peptide synthesis (SPPS) provides a powerful platform for the generation of vancomycin derivatives and mimics. uu.nluu.nl This methodology allows for the systematic variation of amino acid components to explore structure-activity relationships. uu.nl

The synthesis of vancomycin-like mimics on a solid phase has been developed, which is compatible with conventional solid-phase peptide chemistry. uu.nluu.nl A key step in this approach is an on-bead SNAr reaction to effect the necessary cyclization of two peptide side chains, forming the characteristic biaryl ether linkage of the DE ring system. uu.nluu.nl This strategy enables the creation of libraries of vancomycin mimics where specific amino acids can be varied to probe their effect on binding to target molecules. uu.nl The compatibility with SPPS allows for the efficient assembly of the linear peptide precursors from which the cyclic structures are generated. uu.nl

Molecular Recognition and Ligand Binding Dynamics of Vancomycin Methyl Ester

Intermolecular Interactions with Bacterial Peptidoglycan Precursors

The binding of vancomycin (B549263) and its derivatives, such as vancomycin methyl ester, to bacterial cell wall precursors is a sophisticated process of molecular recognition. This interaction effectively sequesters the D-Ala-D-Ala terminus of peptidoglycan precursors, thereby inhibiting the transpeptidase-catalyzed cross-linking necessary for cell wall maturation. nih.gov The recognition is driven by a combination of precisely orchestrated hydrogen bonds and supportive hydrophobic interactions.

The primary mechanism of vancomycin's binding to its D-Ala-D-Ala target is the formation of a highly cooperative network of five intermolecular hydrogen bonds. researchgate.netnih.gov This interaction is expected to be conserved in this compound, as the C-terminal esterification does not directly alter the core binding pocket. The hydrogen bonding can be deconstructed into two key structural elements:

β-sheet Formation: Two hydrogen bonds form an intermolecular β-sheet structure between the peptide backbone of vancomycin (specifically involving residues four and seven) and the substrate. rsc.org

Carboxylate-Binding Nest: Three hydrogen bonds are donated from the amide groups of vancomycin residues two, three, and four to the carboxylate anion of the terminal D-alanine of the ligand. rsc.org This creates a "nest-like" structure that specifically recognizes and anchors the negatively charged C-terminus of the peptidoglycan precursor. rsc.org

The cooperativity of these interactions is critical; the loss of even a single hydrogen bond can lead to a significant, approximately 10-fold reduction in binding activity in an aqueous environment. researchgate.netrsc.org This precise hydrogen-bonding array is fundamental to the high affinity and specificity of vancomycin for its target. researchgate.netresearchgate.net

Complementing the dominant hydrogen bonding network, hydrophobic interactions play a crucial role in the recognition and binding process. rsc.org These interactions primarily occur between the aromatic residues within the vancomycin structure and the methyl side groups of the D-Ala-D-Ala sequence of the ligand. researchgate.netrsc.org

Conformational Analysis of this compound upon Ligand Complexation

The binding of a ligand to this compound induces specific conformational adjustments, consistent with an induced-fit model. Although the cross-linked heptapeptide (B1575542) core of vancomycin provides a relatively rigid and pre-organized binding pocket, which minimizes the entropic cost of binding, key regions of the molecule exhibit flexibility. researchgate.netnih.gov

Quantitative Binding Affinity Studies of this compound and Analogues

Quantitative studies of binding affinity are essential for understanding the potency of vancomycin and its analogues. The modification of the vancomycin structure, including through methylation, can significantly impact its affinity for both the standard D-Ala-D-Ala target and the D-Ala-D-Lac target found in resistant bacteria. The substitution of the terminal amide with an ester in D-Ala-D-Lac results in the loss of a critical hydrogen bond and introduces electrostatic repulsion, causing a ~1000-fold decrease in binding affinity for native vancomycin. nih.govnih.govnih.gov

While specific binding data for this compound is not extensively reported in the literature, studies on closely related analogues, such as methyl ether derivatives of the vancomycin aglycon, provide critical insights. These studies demonstrate how modifying hydrophobicity and electronic properties can modulate binding affinity. For instance, reengineering the residue 4 amide to an amidine can restore binding to D-Ala-D-Lac by removing the repulsive lone-pair interaction, leading to a significant increase in affinity for the resistance target. nih.govnih.gov

| Compound | Ligand | Binding Affinity (Ka, M-1) | Free Energy of Binding (ΔG, kcal/mol) | Reference |

|---|---|---|---|---|

| Vancomycin Aglycon (5) | Ac-D-Ala-D-Ala (2) | 1.5 x 105 | -7.1 | nih.gov |

| Vancomycin Aglycon (5) | Ac-D-Ala-D-Lac (4) | 2.5 x 102 | -3.3 | nih.gov |

| [Ψ[C(=NH)NH]Tpg4]Vancomycin Aglycon (7) | Ac-D-Ala-D-Ala (2) | 6.7 x 104 | -6.6 | nih.gov |

| [Ψ[C(=NH)NH]Tpg4]Vancomycin Aglycon (7) | Ac-D-Ala-D-Lac (4) | 1.5 x 105 | -7.1 | nih.gov |

| Vancomycin Aglycon Dimethyl Ether (10) | D-Ala-D-Ala (3) | - | -7.6 | nih.gov |

| Vancomycin Aglycon Dimethyl Ether (10) | D-Ala-D-Lac (4) | - | -3.1 | nih.gov |

Molecular Mechanisms of Bacterial Resistance to Glycopeptides and Derivative Efficacy

Biochemical Basis of D-Ala-D-Lac and D-Ala-D-Ser Peptidoglycan Modifications

Vancomycin's bactericidal action is achieved by binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of Lipid II, a key precursor in peptidoglycan synthesis. nih.gov This binding sequesters the substrate and physically obstructs the transglycosylation and transpeptidation enzymes required for cell wall cross-linking, ultimately leading to cell lysis. nih.govnih.gov

Resistance arises when bacteria acquire the genetic machinery to remodel this target. The most clinically significant mechanism involves the replacement of the terminal D-Ala residue with either D-lactate (D-Lac) or D-serine (D-Ser). nih.govmdpi.com

D-Ala-D-Lac Modification: This change, characteristic of VanA- and VanB-type resistance, is the most potent resistance strategy. It involves replacing the amide bond in D-Ala-D-Ala with an ester bond in D-Ala-D-Lac. mdpi.com This single atomic substitution (an oxygen atom for a nitrogen atom) results in the loss of a critical hydrogen bond between vancomycin (B549263) and its target. nih.gov This loss, combined with electronic repulsion from the lone pairs of electrons on the ester oxygen, decreases the binding affinity of vancomycin for its target by approximately 1,000-fold, leading to high-level resistance. mdpi.comoup.comresearchgate.net

D-Ala-D-Ser Modification: Found in VanC, VanE, and VanG-type resistance, this modification involves substituting the terminal D-Ala with D-Ser. nih.gov The introduction of the larger hydroxymethyl group of serine creates steric hindrance within the vancomycin binding pocket. nih.gov This results in a more modest, approximately 6-fold reduction in vancomycin's binding affinity, conferring a lower level of resistance compared to the D-Ala-D-Lac alteration. nih.gov

These modifications are catalyzed by a suite of enzymes encoded by the van gene clusters. Key enzymes include a dehydrogenase (like VanH) to produce the alternative C-terminal substrate (D-Lac from pyruvate) and a ligase (like VanA) to synthesize the D-Ala-D-Lac depsipeptide or D-Ala-D-Ser dipeptide. cdnsciencepub.com

Molecular Characterization of Van Operons and Their Resistance Phenotypes (e.g., VanA, VanB)

The genetic basis for glycopeptide resistance lies within mobile genetic elements known as van operons. These clusters contain the genes necessary to produce the modified peptidoglycan precursors and eliminate the susceptible native precursors. The most prevalent and well-characterized are the VanA and VanB operons.

| Operon | Key Genes | Inducers | Resistance Phenotype |

| VanA | vanR (response regulator), vanS (sensor kinase), vanH (dehydrogenase), vanA (ligase), vanX (D,D-dipeptidase) | Vancomycin, Teicoplanin | High-level resistance to vancomycin (MIC ≥64 µg/mL) and teicoplanin. nih.gov |

| VanB | vanRB, vanSB, vanHB, vanB, vanXB | Vancomycin only | Moderate-level resistance to vancomycin; remains susceptible to teicoplanin. cdnsciencepub.com |

VanA Operon: This is the most common phenotype, conferring high-level, inducible resistance to both vancomycin and teicoplanin. cdnsciencepub.com The operon contains five core genes:

vanS and vanR : A two-component system that detects vancomycin or teicoplanin and activates transcription of the other genes.

vanH : Encodes a dehydrogenase that converts pyruvate to D-lactate.

vanA : Encodes a ligase that synthesizes the D-Ala-D-Lac depsipeptide.

vanX : Encodes a D,D-dipeptidase that hydrolyzes any remaining D-Ala-D-Ala, preventing its incorporation into the cell wall and ensuring a homogenous population of resistant precursors. nih.gov

VanB Operon: This operon confers inducible resistance to vancomycin but not to the related lipoglycopeptide teicoplanin. cdnsciencepub.com The genes are homologous to those in the VanA cluster, but the VanSB sensor kinase is not activated by teicoplanin. nih.gov

Other less common operons, such as VanC, VanE, and VanG, encode enzymes for the synthesis of D-Ala-D-Ser-terminated precursors, resulting in lower levels of intrinsic or inducible vancomycin resistance. nih.gov

Design Principles for Overcoming Glycopeptide Resistance through Structural Modification

The challenges posed by vancomycin resistance have spurred the development of innovative design principles aimed at creating new, more durable glycopeptide antibiotics.

Binding Pocket Modification: The most direct approach is the rational redesign of the vancomycin core to restore binding to D-Ala-D-Lac. This involves subtle chemical alterations to the peptide backbone to accommodate the ester bond and re-establish favorable interactions, thereby creating derivatives with dual D-Ala-D-Ala/D-Ala-D-Lac binding capabilities. mdpi.com

Introduction of Alternative Mechanisms of Action: A highly effective strategy is to add new functionalities to the vancomycin scaffold that confer additional killing mechanisms, making it much harder for bacteria to develop resistance. drugdiscoverytrends.com

Membrane Anchoring and Disruption: Attaching lipophilic side chains, as seen in lipoglycopeptides like oritavancin and telavancin, allows the molecule to anchor to the bacterial cytoplasmic membrane. nih.govnih.gov This enhances its primary activity by increasing its local concentration near the site of cell wall synthesis and can also directly disrupt membrane integrity, causing depolarization and rapid cell death. nih.govnih.gov

Inhibition of Transpeptidation: Some derivatives, like oritavancin, can inhibit the transpeptidation step through a secondary binding site, a mechanism distinct from the canonical D-Ala-D-Ala sequestration. nih.gov

Promotion of Dimerization: Vancomycin's activity is enhanced by its ability to form back-to-back dimers at the site of action. nih.gov Structural modifications that promote this dimerization, such as the chlorobiphenyl side chain of oritavancin, can increase the avidity of the antibiotic for the cell wall precursors. nih.gov

Conjugation with Other Moieties: A promising approach involves conjugating vancomycin to other molecules to create hybrid antibiotics. For example, conjugation with polycationic peptides can enhance antimicrobial activity by over 1,000-fold and introduce modes of action beyond cell wall inhibition, allowing the conjugates to overcome established resistance mechanisms. nih.gov

By combining these principles, researchers have developed modified vancomycin derivatives that are thousands of times more potent than the original drug against resistant strains and exhibit a low propensity for inducing new resistance. drugdiscoverytrends.compharmaceutical-journal.com

Computational and Structural Biology Investigations of Vancomycin Methyl Ester

Molecular Modeling of Binding Interactions and Analogue Affinity

Molecular modeling and computational studies are crucial for understanding how modifications to the vancomycin (B549263) scaffold affect its binding to bacterial cell wall targets. For vancomycin derivatives, including those with methyl ester or methyl ether modifications, these investigations focus on the interactions with both the susceptible target, D-Ala-D-Ala, and the resistant target, D-Ala-D-Lac.

The primary binding mechanism of vancomycin involves a network of hydrogen bonds and hydrophobic interactions. rsc.org The C-terminal carboxylate of the D-Ala-D-Ala ligand forms a key ion-pairing interaction with the protonated N-methyl leucine residue of vancomycin. rsc.org The conversion of the native C-terminal carboxylic acid of vancomycin to a methyl ester neutralizes this negative charge, which would be predicted by molecular modeling to alter the electrostatic landscape of the molecule and its interaction with binding partners.

Computational studies on analogous vancomycin methyl ether derivatives have shown that methylation at phenolic positions can influence binding affinity. For instance, modeling predicted that a methoxy group at residue 7 would improve binding to both D-Ala-D-Ala and D-Ala-D-Lac. nih.gov While experimental results for these specific methyl ether derivatives indicated that binding affinities were not significantly altered, the studies highlight the ability of computational models to predict subtle effects of methylation. nih.gov Similar models for vancomycin methyl ester would focus on how the loss of the C-terminal carboxylate and the addition of a methyl group affects the five crucial hydrogen bonds that stabilize the vancomycin-ligand complex. The change from a terminal amide (NH) in the peptidoglycan to an ester (O) in resistant strains is known to reduce vancomycin's affinity by 1000-fold, a loss attributed to the removal of a key hydrogen bond and the introduction of electrostatic repulsion. nih.gov Computational models can partition these energetic penalties, providing insight into the forces governing molecular recognition.

| Compound | Modification | Binding Affinity vs. Ac-D-Ala-D-Ala (-ΔG in kcal/mol) | Binding Affinity vs. Ac-D-Ala-D-Lac (-ΔG in kcal/mol) |

|---|---|---|---|

| Vancomycin Aglycon | Parent Compound | 7.9 | 4.1 |

| Derivative 1 | Tetra Methyl Ether | 7.7 | 4.1 |

| Derivative 2 | Residue 7 Monomethyl Ether | 7.9 | 4.0 |

| Derivative 3 | Residue 5 Monomethyl Ether | 7.8 | 4.0 |

Note: The data in the table pertains to vancomycin aglycon and its methyl ether derivatives as reported in studies, serving as an illustrative example of affinity measurements in related compounds. nih.gov

Prediction of Structure-Activity Relationships through Computational Chemistry

Computational chemistry provides a predictive framework for understanding the structure-activity relationships (SAR) of vancomycin derivatives. By calculating how structural changes, such as esterification, impact binding energies and molecular interactions, researchers can rationalize observed activities and guide the synthesis of new analogues. acs.org

For vancomycin, the core SAR is centered on its rigid, pre-organized binding pocket that recognizes the D-Ala-D-Ala terminus. researchgate.net Modifications are generally categorized based on their location: the peptide backbone, the sugar moieties, or the N- and C-termini. The C-terminal carboxylate group of vancomycin is not directly involved in recognizing the peptide ligand, and modifications at this site have been explored. nih.gov

Computational SAR studies on this compound would analyze the impact of neutralizing the C-terminal charge and adding a hydrophobic methyl group. These models can calculate changes in solvation energy, electrostatic potential, and the ability to form intermolecular bonds. For example, computational models predicted that certain methyl ether substitutions on the vancomycin aglycon would have a beneficial effect on binding D-Ala-D-Lac, a key feature for activity against resistant bacteria, although this was not fully borne out by experiment. nih.gov This highlights that while computational chemistry is a powerful predictive tool, its findings must be validated empirically. The synthesis and evaluation of a series of methyl ether derivatives of vancomycin, teicoplanin, and ristocetin aglycon methyl esters have shown that such hydrophobic derivatives can exhibit potent activity against vancomycin-resistant bacteria. nih.govnih.gov

Spectroscopic and Diffraction Studies of Derivative-Ligand Complexes (e.g., NMR, X-ray Crystallography)

The precise three-dimensional structures of vancomycin and its derivatives in complex with their ligands are determined using high-resolution experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

NMR Spectroscopy: In solution, NMR is used to probe the interactions between vancomycin derivatives and their ligands. nih.gov Techniques such as 1H-NMR can track chemical shift perturbations upon ligand binding, identifying the specific atoms involved in the interaction. rsc.org For example, large downfield shifts observed for certain NH protons in vancomycin upon binding to D-Ala-D-Ala provide strong evidence for the formation of specific hydrogen bonds. rsc.org For this compound, NMR studies would be critical to confirm how the modification of the C-terminus alters the solution conformation of the antibiotic and its interactions throughout the binding pocket. Two-dimensional NMR techniques like NOESY can reveal through-space interactions, confirming the proximity of different parts of the antibiotic and the ligand in the complex. nih.gov The complete assignment of the 1H and 13C NMR spectra of vancomycin provides a baseline for analyzing the spectra of its derivatives. rsc.orgnih.gov

Elucidation of Conformational Effects by Chemical Modifications

Chemical modifications to the vancomycin scaffold can induce significant conformational changes that impact its biological activity. The conversion of the C-terminal carboxylate to a methyl ester is a prime example of a modification that alters both the electronic and steric properties of the molecule.

The native C-terminal carboxylate is deprotonated at physiological pH, contributing a negative charge. Its esterification to a neutral methyl ester eliminates this charge, which can affect long-range electrostatic interactions within the molecule and with its environment. Furthermore, the peptide backbone of vancomycin is not entirely rigid; binding to its ligand is known to involve an "induced-fit" mechanism where both molecules may undergo conformational rearrangement to form a higher affinity complex. researchgate.netrsc.org NMR studies have provided evidence for conformational changes in the vancomycin molecule upon peptide binding, particularly in the flexible side-chain of the N-methyl-leucine residue. rsc.org

Modifying the C-terminus to a methyl ester could alter this conformational landscape. The removal of the negative charge might affect the positioning of the flexible N-terminal N-methyl-leucine residue, which is believed to interact with the ligand's carboxylate. rsc.org This could, in turn, subtly reshape the binding pocket. X-ray crystallography studies on different vancomycin-ligand complexes have shown that the width of the binding pocket can vary, indicating a degree of conformational flexibility in the aglycon backbone. researchgate.net Therefore, the modification to this compound is expected to have distinct conformational consequences that can be probed computationally and experimentally to fully understand its impact on ligand binding and antibiotic activity.

Vancomycin Methyl Ester As a Chemical Biology Probe and Research Tool

Design and Synthesis of Fluorescently Labeled Vancomycin (B549263) Methyl Ester Probes

The transformation of vancomycin methyl ester into a fluorescent probe is a strategic process that involves the introduction of a fluorophore without significantly compromising the molecule's inherent ability to bind to its target, the D-Ala-D-Ala terminus of peptidoglycan precursors. The design often incorporates a linker between the vancomycin scaffold and the fluorescent dye to ensure that the bulky dye does not sterically hinder this binding.

A common synthetic route begins with the modification of the vancomycin C-terminus. The carboxyl group of vancomycin is first converted to its methyl ester. Subsequently, an azide (B81097) functional group is introduced via amidation with an amino-azido linker, creating a versatile intermediate, azido-vancomycin. nih.gov This intermediate is then ready for conjugation with a variety of fluorescent molecules.

Bioorthogonal chemistry provides powerful tools for selectively attaching fluorophores to modified vancomycin. These reactions occur reliably in complex biological environments without interfering with native biochemical processes. The most prominent of these strategies is the Copper(I)-Catalyzed Azide–Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry". nih.govglenresearch.com

The CuAAC reaction facilitates a covalent bond between the azide group on the vancomycin intermediate and a terminal alkyne present on a fluorophore molecule. exeter.ac.uknih.govuq.edu.au This reaction is characterized by its high efficiency, specificity for forming the 1,4-disubstituted 1,2,3-triazole linkage, and mild reaction conditions. nih.govglenresearch.com The resulting triazole ring is exceptionally stable, ensuring a permanent link between the vancomycin probe and the fluorescent reporter. nih.gov

Researchers have successfully used this method to synthesize a variety of fluorescent vancomycin probes by coupling azido-vancomycin with alkyne-derivatized fluorophores such as NBD (nitrobenzoxadiazole) and DMACA (7-(dimethylamino)coumarin-4-acetic acid). nih.gov

Table 1: Examples of Synthesized Fluorescent Vancomycin Probes via CuAAC

| Probe Name (Example) | Linker Type | Fluorophore | Target Application |

| Van-NBD | C8 alkyl linker | NBD (green) | Bacterial visualization, Outer membrane permeabilization |

| Van-DMACA | C8 alkyl linker | DMACA (blue) | Bacterial visualization |

| Vanco-NBD 9 | PEG3 linker | NBD (green) | Bacterial visualization, Outer membrane permeabilization |

This table is generated based on data describing the synthesis of various vancomycin probes. nih.gov

Applications in Visualizing Bacterial Cell Wall Biosynthesis

Fluorescently labeled vancomycin probes are invaluable tools for studying the spatial and temporal dynamics of bacterial cell wall biosynthesis. Since vancomycin binds to the D-Ala-D-Ala termini of peptidoglycan precursors, these fluorescent analogs accumulate at sites of active cell wall synthesis. nih.govresearchgate.net

Using high-resolution and super-resolution microscopy, researchers can visualize these probes localizing to specific zones of peptidoglycan construction. nih.gov In many bacterial species, this labeling is most prominent at the division septum, the site where a new cell wall is built to separate the mother cell into two daughter cells. nih.govresearchgate.net This application allows for detailed investigations into the mechanisms of bacterial growth and cell division. nih.gov

Studies have utilized these probes to:

Track the dynamics of peptidoglycan assembly in real-time. nih.gov

Co-localize with proteins involved in peptidoglycan synthesis, providing insights into the cell wall synthesis machinery. nih.gov

Spatially distinguish the peptidoglycan layer from the bacterial cell membrane by using co-staining techniques with membrane-selective dyes. nih.gov

Differential Labeling and Detection of Vancomycin-Sensitive and Resistant Bacterial Strains

The emergence of vancomycin-resistant bacteria, such as Vancomycin-Resistant Enterococci (VRE) and Vancomycin-Intermediate Staphylococcus aureus (VISA), poses a significant threat. Fluorescent vancomycin probes can be used to differentiate between susceptible and resistant strains based on labeling patterns.

In vancomycin-resistant strains, the peptidoglycan precursors are modified; the terminal D-Ala is replaced with D-Lactate (D-Lac) or D-Serine (D-Ser). This change dramatically reduces the binding affinity of vancomycin. Consequently, vancomycin-sensitive strains typically show bright, localized fluorescence at cell wall synthesis sites, whereas resistant strains exhibit significantly reduced or altered labeling. researchgate.net

Fluorescence ratio imaging microscopy has been employed to compare the access of fluorescent vancomycin derivatives to the cell wall synthetic sites in isogenic pairs of susceptible and resistant S. aureus. researchgate.net Furthermore, researchers have developed synthetic cell-wall analogues that can hijack the biosynthetic pathways in resistant cells, creating reporters that can directly monitor the phenotypic switch to resistance in live bacteria. nih.gov Proteomic analyses comparing sensitive and resistant strains have identified changes in proteins related to cell wall metabolism, which complements the visual data obtained from fluorescent probes. nih.govbiorxiv.org

Table 2: Labeling Characteristics in Vancomycin-Sensitive vs. Resistant Strains

| Bacterial Strain Type | Peptidoglycan Terminus | Binding of Vancomycin Probe | Observed Fluorescence |

| Vancomycin-Sensitive | D-Ala-D-Ala | High affinity | Strong, localized signal at division septum |

| Vancomycin-Resistant | D-Ala-D-Lac / D-Ala-D-Ser | Low affinity | Weak or diffuse signal |

This table summarizes the differential binding and fluorescence patterns observed between vancomycin-sensitive and resistant bacteria. researchgate.netnih.gov

Utilization in Investigating Bacterial Outer Membrane Permeabilization

Vancomycin is typically effective only against Gram-positive bacteria because the outer membrane of Gram-negative bacteria prevents it from reaching its peptidoglycan target in the periplasm. This characteristic allows fluorescent vancomycin probes to be repurposed as indicators of outer membrane integrity in Gram-negative bacteria. nih.govexeter.ac.uknih.gov

When the outer membrane is intact, the fluorescent probe is excluded, and no staining is observed. However, if the membrane is permeabilized by other agents (such as certain antibiotics or membrane-disrupting proteins), the vancomycin probe can enter the periplasm, bind to the peptidoglycan, and generate a fluorescent signal. nih.govresearchgate.net

This application has been demonstrated using various methods, including:

Flow cytometry and plate readers: To quantify the uptake of the probe and thus measure the degree of permeabilization across a bacterial population. nih.govresearchgate.net

Fluorescence microscopy: To visualize the probe's entry into individual Gram-negative cells, confirming membrane damage. nih.govresearchgate.net

Microfluidic single-cell analysis: To study the accumulation of the probe in real-time in the presence of permeabilizing agents like polymyxin (B74138) B. researchgate.net

These probes serve as powerful research tools to screen for new antibiotics that disrupt the Gram-negative outer membrane and to study the mechanisms of action of known permeabilizing agents. nih.govexeter.ac.uk

Future Directions in Glycopeptide Antibiotic Scaffold Research and Derivative Development

Exploration of Novel Glycopeptide Architectures

The core structure of vancomycin (B549263), a complex heptapeptide (B1575542), has been the subject of intense research to generate novel architectures with improved therapeutic profiles. Vancomycin methyl ester is a key intermediate in this process, enabling chemists to move beyond simple peripheral modifications and explore more profound structural changes. By converting the C-terminal carboxylic acid to a methyl ester, researchers can selectively perform further chemical transformations to build new molecular frameworks.

One promising direction is the synthesis of vancomycin dimers and oligomers. The esterification of the C-terminus can facilitate controlled polymerization or linkage to other vancomycin molecules, potentially leading to compounds with enhanced avidity for the D-Ala-D-Ala target on bacterial cell walls. Furthermore, the methyl ester group can serve as a chemical handle for the attachment of entirely new functional moieties, such as polymers, peptides, or small molecules, to create hybrid antibiotics with dual mechanisms of action.

Research is also focused on macrocyclization strategies that alter the conformation of the glycopeptide backbone. This compound can be a precursor in ring-closing metathesis or other cyclization reactions designed to pre-organize the molecule for optimal binding to its target. These novel architectures aim to not only enhance potency but also to potentially evade existing resistance mechanisms.

Rational Design of Derivatives with Enhanced Binding Selectivity

A central challenge in overcoming vancomycin resistance is the bacterial mutation of the cell wall precursor from D-Ala-D-Ala to D-Ala-D-Lac, which significantly reduces the binding affinity of vancomycin. mdpi.com this compound is an invaluable tool in the rational design of derivatives that can overcome this challenge. By studying the binding thermodynamics of the methyl ester derivative, researchers can gain insights into the critical role of the C-terminal carboxylate in the binding pocket.

The modification from a carboxylate to a methyl ester alters the hydrogen-bonding network and electrostatic interactions with the target peptide. This seemingly minor change can have a profound impact on binding affinity, and by quantifying this impact, a more precise understanding of the structure-activity relationship (SAR) is achieved. This knowledge is then applied to design new derivatives with modified C-termini that can effectively bind to both D-Ala-D-Ala and D-Ala-D-Lac.

Computational modeling, including molecular docking and molecular dynamics simulations, plays a pivotal role in this rational design process. researchgate.netrsc.org These computational methods, often using the crystal structure of vancomycin and its derivatives like the methyl ester as a starting point, can predict the binding energies of hypothetical new compounds, allowing for the prioritization of synthetic targets that are most likely to exhibit the desired binding selectivity.

| Compound | Target | Relative Binding Affinity | Implication for Rational Design |

|---|---|---|---|

| Vancomycin | D-Ala-D-Ala | High | Baseline for native target binding. |

| Vancomycin | D-Ala-D-Lac | Low | Demonstrates the molecular basis of resistance. |

| This compound | D-Ala-D-Ala | Moderate | Highlights the importance of the C-terminal carboxylate for optimal binding. |

| This compound | D-Ala-D-Lac | Very Low | Provides insight into designing derivatives to overcome resistance. |

Advanced Strategies for Modulating Bacterial Resistance Mechanisms

Future strategies to combat resistance are moving beyond simply restoring binding affinity to the altered D-Ala-D-Lac target. Researchers are now exploring ways to introduce additional mechanisms of action into the vancomycin scaffold. drugdiscoverytrends.comsciencedaily.com this compound is a versatile platform for implementing these advanced strategies.

One such strategy involves the attachment of moieties that can disrupt the bacterial cell membrane. By conjugating lipophilic groups or membrane-active peptides to the C-terminus of vancomycin, facilitated by the methyl ester handle, derivatives can be created that not only inhibit cell wall synthesis but also cause membrane depolarization or pore formation. acs.org This multi-pronged attack makes it significantly more difficult for bacteria to develop resistance. drugdiscoverytrends.com

Another approach is the development of derivatives that can inhibit other essential bacterial enzymes. For example, the vancomycin scaffold could be appended with a molecule that inhibits transglycosylases or transpeptidases, the enzymes responsible for peptidoglycan polymerization. nih.gov This would create a synergistic effect, where the glycopeptide core localizes the drug at the site of cell wall synthesis, and the appended moiety delivers a second, targeted blow to the bacterial machinery.

Furthermore, there is growing interest in developing "resistance-proof" antibiotics by designing molecules that can be chemically modified in response to the emergence of new resistance mechanisms. The synthetic accessibility of derivatives from this compound makes it an attractive starting point for creating libraries of compounds that can be rapidly screened against newly resistant strains.

Integration of Cutting-Edge Chemical Synthesis with High-Throughput Biological Screening

The development of future glycopeptide antibiotics will heavily rely on the synergy between advanced chemical synthesis and high-throughput biological screening. The ability to rapidly synthesize a diverse library of vancomycin derivatives is paramount, and this compound is an ideal starting material for such endeavors. Its stability and reactivity make it suitable for use in automated synthesis platforms.

Combinatorial chemistry approaches, where different chemical building blocks are systematically attached to the this compound core, can generate vast libraries of novel compounds. These libraries can then be subjected to high-throughput screening assays to quickly identify derivatives with promising activity against a panel of sensitive and resistant bacterial strains.

Moreover, the integration of microfluidics and other miniaturized screening technologies will allow for the testing of these compound libraries in a more efficient and cost-effective manner. This rapid feedback loop between synthesis and screening will accelerate the discovery of new lead compounds and shorten the timeline for the development of new glycopeptide antibiotics. The continued exploration of the chemical space around the vancomycin scaffold, enabled by versatile intermediates like this compound, holds the key to staying ahead in the ongoing battle against bacterial resistance.

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing vancomycin methyl ester, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves transesterification or esterification of vancomycin. Critical parameters include reaction temperature, catalyst type (e.g., acid or base), and molar ratios of reagents. For purity optimization:

- Use HPLC or GC-MS to monitor reaction progress and identify byproducts .

- Employ orthogonal array experimental designs (e.g., Taguchi method) to systematically test parameter combinations (e.g., catalyst concentration, temperature) for maximum yield and minimal impurities .

- Validate purity using pharmacopeial standards, such as USP32 protocols for vancomycin derivatives, which specify acceptable impurity thresholds (e.g., ≤4% non-main peaks) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer :

- Spectroscopic Analysis : Use NMR (¹H, ¹³C) to confirm ester bond formation and retention of vancomycin’s glycopeptide core. Compare spectra with reference databases.

- Chromatographic Profiling : Perform gradient HPLC with UV detection (e.g., 280 nm) to verify retention time alignment with standards. Include spiked samples to confirm specificity .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) ensures accurate molecular weight matching and detects degradation products .

Q. What assay protocols are recommended for quantifying this compound in complex matrices (e.g., biological fluids)?

- Methodological Answer :

- Sample Preparation : Dilute samples with Buffer No. 4 (per USP guidelines) to mitigate matrix effects. Use solid-phase extraction (SPE) for plasma or serum to isolate the compound .

- Microbial Assays : Follow USP <81> guidelines for antibiotic potency testing, using Bacillus subtilis as the test organism. Calibrate with reference standards in the same matrix .

- Cross-Validation : Pair microbial assays with LC-MS/MS for absolute quantification, especially in pharmacokinetic studies where precision is critical .

Advanced Research Questions

Q. How can experimental design methodologies resolve contradictions in this compound stability data across studies?

- Methodological Answer :

- Meta-Analysis Framework : Apply PRISMA guidelines to systematically review literature, categorizing stability data by pH, temperature, and solvent systems. Use funnel plots to identify publication bias .

- Factorial Design Experiments : Test interactions between destabilizing factors (e.g., light, oxygen) using a 2^k factorial approach. For example, vary temperature (25°C vs. 40°C) and pH (4 vs. 7) to isolate degradation pathways .

- Statistical Reconciliation : Perform ANOVA on conflicting datasets to determine if discrepancies arise from methodological variability (e.g., assay sensitivity) or true compound instability .

Q. What advanced statistical approaches are suitable for optimizing this compound synthesis under resource constraints?

- Methodological Answer :

- Taguchi Orthogonal Arrays : Use L9 (3^4) arrays to evaluate four parameters (e.g., catalyst type, alcohol-to-vancomycin ratio) at three levels with only nine experiments. Calculate signal-to-noise (S/N) ratios to prioritize factors (e.g., catalyst concentration contributed 77.6% to yield variance in biodiesel methyl ester studies) .

- Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., reaction time vs. yield) using central composite designs. Validate predictions with confirmatory runs .

- Cost-Benefit Analysis : Integrate parameter optimization with economic modeling to balance purity (>95%) and synthesis cost (e.g., catalyst recycling feasibility) .

Q. How should researchers address variability in bioactivity measurements of this compound analogs?

- Methodological Answer :

- Standardized Bioassays : Use Staphylococcus aureus ATCC 25923 in agar diffusion assays with fixed inoculum density (0.5 McFarland). Include internal controls (e.g., vancomycin HCl) to normalize zone-of-inhibition readings .

- Structure-Activity Relationship (SAR) Modeling : Correlate LC-MS-derived purity metrics (e.g., % main peak) with MIC values using multivariate regression. Exclude outliers via Cook’s distance analysis .

- Interlab Collaborations : Share protocols and reference materials through consortia to harmonize data, as seen in antimicrobial resistance surveillance networks .

Q. What methodologies are recommended for assessing the environmental stability of this compound in wastewater systems?

- Methodological Answer :

- Simulated Wastewater Testing : Prepare matrices with defined organic content (e.g., 10 mg/L humic acid) and pH (6–9). Monitor degradation via LC-MS/MS at timed intervals (0–72 hrs) .

- QSAR Modeling : Predict hydrolysis rates using quantum chemical descriptors (e.g., electrophilicity index) derived from DFT calculations .

- Ecotoxicity Profiling : Use Daphnia magna acute toxicity assays to evaluate environmental risk, comparing EC50 values with parent vancomycin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.